molecular formula C9H11BF2O3 B1530104 2,6-Difluoro-4-isopropoxyphenylboronic acid CAS No. 2096337-66-3

2,6-Difluoro-4-isopropoxyphenylboronic acid

Cat. No. B1530104
M. Wt: 215.99 g/mol
InChI Key: DHCDNEJEXMOLHK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,6-Difluoro-4-isopropoxyphenylboronic acid is C9H11BF2O3 . The InChI code is 1S/C9H11BF2O3/c1-5(2)15-6-3-7(11)9(10(13)14)8(12)4-6/h3-5,13-14H,1-2H3 .


Chemical Reactions Analysis

Boronic acids, including 2,6-Difluoro-4-isopropoxyphenylboronic acid, are often used in Suzuki–Miyaura coupling reactions . They can also be used as substrates in copper-catalyzed trifluoromethylthiolation .


Physical And Chemical Properties Analysis

2,6-Difluoro-4-isopropoxyphenylboronic acid is a solid at room temperature . It has a molecular weight of 215.99 g/mol.

Scientific Research Applications

Environmental Degradation of Polyfluoroalkyl Chemicals

Research by Liu and Avendaño (2013) delves into the microbial degradation of polyfluoroalkyl chemicals, highlighting the importance of understanding the environmental fate and effects of such compounds, including potential precursors to perfluoroalkyl acids (PFAAs) (Liu & Avendaño, 2013). This study provides valuable insights into the biodegradability and environmental persistence of related fluorinated compounds, which may inform research into the stability and environmental interactions of 2,6-Difluoro-4-isopropoxyphenylboronic acid.

Fluorinated Alternatives and Their Environmental Impact

Wang et al. (2013) review the transition to fluorinated alternatives, including their environmental releases, persistence, and human and biota exposure, addressing the need for more comprehensive risk assessments of these chemicals (Wang et al., 2013). This research contextually enriches the understanding of how 2,6-Difluoro-4-isopropoxyphenylboronic acid might interact with the environment, given its structural and chemical properties as part of the broader family of fluorinated organic compounds.

Analytical Methods for Antioxidant Activity

A review by Munteanu and Apetrei (2021) on analytical methods for determining antioxidant activity highlights the importance of understanding the chemical interactions and mechanisms underlying the antioxidant properties of compounds, which may be relevant to the study of 2,6-Difluoro-4-isopropoxyphenylboronic acid in research contexts (Munteanu & Apetrei, 2021).

Phosphonic Acid: Preparation and Applications

Research into phosphonic acid by Sevrain et al. (2017) discusses the synthesis and applications of phosphonic acids, which share functional group similarities with boronic acids, including 2,6-Difluoro-4-isopropoxyphenylboronic acid. This research sheds light on the bioactive properties and potential for surface functionalization and analytical applications of such compounds (Sevrain et al., 2017).

Safety And Hazards

This compound may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and good ventilation is advised when handling this compound .

properties

IUPAC Name

(2,6-difluoro-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c1-5(2)15-6-3-7(11)9(10(13)14)8(12)4-6/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCDNEJEXMOLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200966
Record name Boronic acid, B-[2,6-difluoro-4-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-isopropoxyphenylboronic acid

CAS RN

2096337-66-3
Record name Boronic acid, B-[2,6-difluoro-4-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096337-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2,6-difluoro-4-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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